molecular formula C6H6N4 B12953571 5(Aminomethyl)pyrazine-2-carbonitrile

5(Aminomethyl)pyrazine-2-carbonitrile

Cat. No.: B12953571
M. Wt: 134.14 g/mol
InChI Key: PXAHMXDFHCLTRB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H6N4. It features a pyrazine ring substituted with an aminomethyl group at the 5-position and a cyano group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with formaldehyde and ammonia. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the aminomethyl group .

Industrial Production Methods

Industrial production methods for 5-(Aminomethyl)pyrazine-2-carbonitrile are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Aminomethyl)pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aminomethyl and cyano groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Aminomethyl-pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-Amino-5-methylpyrazine: Lacks the cyano group but has a similar aminomethyl substitution.

    5-(Aminomethyl)pyrimidine-2-carbonitrile: Contains a pyrimidine ring instead of a pyrazine ring.

Uniqueness

5-(Aminomethyl)pyrazine-2-carbonitrile is unique due to the presence of both an aminomethyl group and a cyano group on the pyrazine ring. This combination of functional groups provides a unique set of chemical properties, making it a versatile building block for various applications in chemistry and biology .

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

5-(aminomethyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C6H6N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1,7H2

InChI Key

PXAHMXDFHCLTRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C#N)CN

Origin of Product

United States

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